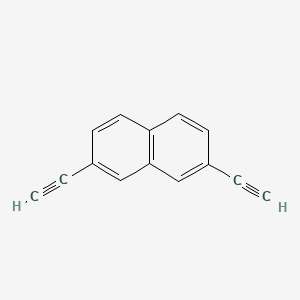

2,7-Diethynylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUQOHRBNUQTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60765325 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113705-27-4 | |

| Record name | 2,7-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60765325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,7 Diethynylnaphthalene

Palladium-Catalyzed Cross-Coupling Strategies

The Sonogashira coupling reaction stands as the most prominent and efficient method for the synthesis of 2,7-diethynylnaphthalene. numberanalytics.comorganic-chemistry.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide offers a direct and versatile route to the desired product. numberanalytics.comwikipedia.org

Sonogashira Coupling Protocols and Derivatives

The synthesis of this compound via the Sonogashira reaction typically starts from 2,7-dibromonaphthalene (B1298459). ecust.edu.cn A common procedure involves the reaction of 2,7-dibromonaphthalene with a protected alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) co-catalyst, typically copper(I) iodide (CuI). numberanalytics.comecust.edu.cn The reaction is carried out in an amine solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and triethylamine, which also acts as a base. numberanalytics.comecust.edu.cn

The initial product is 2,7-bis((trimethylsilyl)ethynyl)naphthalene. The trimethylsilyl (B98337) (TMS) protecting groups are then removed by hydrolysis with a mild base, such as potassium carbonate in a mixture of THF and methanol, to yield the final product, this compound. ecust.edu.cnlookchem.com This two-step process, involving the coupling of a protected alkyne followed by deprotection, is a widely adopted strategy to obtain polyethynyl aromatic compounds. lookchem.comacs.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent | Base | Product | Yield |

| 2,7-Dibromonaphthalene | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | THF/Triethylamine | Triethylamine | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene | - |

| 2,7-Bis((trimethylsilyl)ethynyl)naphthalene | - | - | - | THF/Methanol | Potassium Carbonate | This compound | 95.34% ecust.edu.cn |

Optimization of Reaction Conditions and Mechanistic Insights

The efficiency of the Sonogashira reaction is highly dependent on several factors, including the choice of catalyst, solvent, base, and temperature. numberanalytics.comresearchgate.net While the classic system employs a palladium-phosphine complex and a copper(I) co-catalyst, copper-free Sonogashira reactions have gained attention as a more environmentally friendly alternative. researchgate.netresearchgate.net

The mechanism of the Sonogashira reaction is understood to involve two interconnected catalytic cycles. numberanalytics.com The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. numberanalytics.comacs.org Simultaneously, the copper cycle involves the formation of a copper(I) acetylide. numberanalytics.comacs.org A key step is the transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. numberanalytics.comacs.org

Recent studies have provided deeper insights into the reaction mechanism, particularly for copper-free variants. acs.orgunibo.it These investigations, often employing spectroscopic monitoring and computational analysis, have highlighted the crucial role of the base and the nature of the palladium counterion in influencing the reaction pathway. unibo.it For instance, secondary amines have been shown to facilitate the reduction of the precatalyst and lower the energy barrier for the carbopalladation step. unibo.it The reaction can proceed through either a neutral or a cationic pathway depending on the palladium counterion. unibo.it Optimization of these parameters is critical to minimize side reactions, such as homocoupling of the alkyne (Glaser coupling), and to enhance the yield and selectivity of the desired product. numberanalytics.comacs.org

Alternative Synthetic Routes and Precursor Transformations

While palladium-catalyzed coupling is the dominant method, alternative strategies for the synthesis of this compound and its precursors exist, primarily involving Grignard reagents and the functionalization of other naphthalene (B1677914) derivatives.

Grignard Reaction-Based Approaches

Grignard reagents, being strong nucleophiles, are versatile tools in organic synthesis for forming carbon-carbon bonds. leah4sci.comgeeksforgeeks.org While not a direct route to this compound itself, Grignard reactions are instrumental in the synthesis of key precursors. For instance, 2,7-dimethylnaphthalene (B47183) can be synthesized via a nickel-catalyzed coupling of 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene with a Grignard reagent. orgsyn.org This 2,7-dimethylnaphthalene can then potentially be functionalized further. Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. geeksforgeeks.orglibretexts.org

A synthesis of a silicon-containing arylacetylene resin utilized a Grignard reaction in its monomer synthesis, highlighting the applicability of this reaction type in creating complex structures derived from diethynyl precursors like this compound. researchgate.net

Functionalization of Naphthalene Derivatives

The synthesis of this compound is intrinsically linked to the availability and functionalization of 2,7-disubstituted naphthalenes. mdpi.com The starting material for many syntheses is 2,7-dihydroxynaphthalene (B41206). orgsyn.orgfishersci.pt This compound can be converted into other derivatives, such as 2,7-dibromonaphthalene, which is a common precursor for the Sonogashira coupling. ecust.edu.cn The conversion of 2,7-dihydroxynaphthalene to 2,7-bis(N,N-diethylcarbamoyloxy)naphthalene is a key step in a multi-step synthesis of 2,7-dimethylnaphthalene. orgsyn.org

The selective functionalization at the 2 and 7 positions of the naphthalene core is crucial. orgsyn.org The reduction of 2,7-dimethylnaphthalene using potassium-graphite intercalate (C₈K) has been shown to selectively reduce one of the rings to yield 2,7-dimethyl-1,4-dihydronaphthalene, demonstrating a method for further transformation of the naphthalene system. huji.ac.il The development of synthetic routes to various 2,7-disubstituted naphthalene derivatives is an active area of research, as these compounds serve as versatile building blocks for more complex structures, including macrocycles and polymers. researchgate.net

| Precursor | Reagents | Product |

| 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride, pyridine | 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene orgsyn.org |

| 2,7-Bis(N,N-diethylcarbamoyloxy)naphthalene | Methylmagnesium bromide, NiCl₂(dppp)₂ | 2,7-Dimethylnaphthalene orgsyn.org |

| 2,7-Dibromonaphthalene | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI | 2,7-Bis((trimethylsilyl)ethynyl)naphthalene ecust.edu.cn |

| 2,7-Dimethylnaphthalene | Potassium-graphite intercalate (C₈K) | 2,7-Dimethyl-1,4-dihydronaphthalene huji.ac.il |

Polymerization and Advanced Polymeric Materials Based on 2,7 Diethynylnaphthalene

Design and Synthesis of Diethynylnaphthalene-Containing Polymers

The design of polymers incorporating 2,7-diethynylnaphthalene focuses on creating materials with exceptional thermal resistance and specific processing characteristics. By reacting this compound with various co-monomers, particularly those containing silicon, polymers with a hybrid organic-inorganic backbone can be synthesized. researchgate.net These materials, known as poly(silylene arylacetylene) (PSA) resins, leverage the high thermal stability of the aromatic naphthalene (B1677914) units and the flexibility and oxidative resistance conferred by silylene groups. researchgate.netecust.edu.cn

Poly(silyleneethynylene)s are a class of polymers where silylene units are linked by ethynylene (acetylenic) groups. When aryl groups are also part of the backbone, they are more broadly classified as silicon-containing arylacetylene (PSA) resins. ecust.edu.cn The synthesis of a novel PSA resin based on this compound, named poly(dimethylsilyleneethynylene–naphthalene–ethynylene) (PSNP), has been accomplished through a Grignard reaction between this compound and dimethyldichlorosilane. ecust.edu.cn This monomer, this compound, can be synthesized in the lab via a Sonogashira cross-coupling reaction. ecust.edu.cn

The architecture of these resins can be controlled to be either linear or branched. ecust.edu.cn Linear PSNP is produced using a difunctional silane (B1218182) like dichlorodimethylsilane, while branched resins (BSNP) are created by incorporating a trifunctional silane such as methyltrichlorosilane. ecust.edu.cn This branching has been found to lower the thermal curing temperature compared to linear analogues. ecust.edu.cn For instance, the exothermic curing peak for branched SNP (BSNP) is approximately 190 °C, which is 18 °C lower than its linear counterpart. ecust.edu.cn

The incorporation of the this compound unit into the polymer backbone has been shown to significantly enhance the thermal stability of the resulting material. ecust.edu.cnecust.edu.cn Experimental results indicate that the PSNP resin exhibits a 5% thermal decomposition temperature (Td5) of 655 °C, demonstrating superior heat resistance compared to traditional PSA resins based on m-diethynylbenzene. ecust.edu.cnecust.edu.cnengineering.org.cn

Table 1: Properties of this compound-Based Resins

| Resin Type | Monomers | Curing Peak Temperature | 5% Thermal Decomposition (Td5) | Curing Enthalpy |

| PSNP | This compound, dimethyldichlorosilane | 207 °C ecust.edu.cn | 655 °C ecust.edu.cnengineering.org.cn | 241.9 J/g ecust.edu.cn |

| BSNP | This compound, methyltrichlorosilane | ~190 °C ecust.edu.cn | Not Specified | Not Specified |

| PSA (comparative) | 1,3-diethynylbenzene (B158350), dimethyldichlorosilane | >234 °C ecust.edu.cn | <655 °C ecust.edu.cn | 415.2 J/g ecust.edu.cn |

The thermosetting nature of arylacetylene resins stems from the reactive ethynyl (B1212043) (acetylene) end groups, which undergo cross-linking reactions upon heating to form a rigid, three-dimensional network. This network structure is responsible for the high thermal stability and mechanical properties of the cured material. The primary reactions involved in the curing process are Diels-Alder cycloadditions and cyclotrimerization. ecust.edu.cn For resins containing Si-H bonds, hydrosilylation provides an additional pathway for network formation. acs.org

The Diels-Alder reaction is a [4+2] cycloaddition that can occur between the ethynyl groups of the polymer chains. ecust.edu.cnlibretexts.org In this process, one ethynyl group acts as the dienophile, reacting with a diene that can be formed in situ. This reaction creates new six-membered rings, linking the polymer chains together and increasing the cross-link density of the network. ecust.edu.cnlibretexts.org The formation of these cyclic structures contributes to the rigidity and thermal stability of the cured resin. ecust.edu.cn The Diels-Alder reaction is a key mechanism in the thermal curing of arylacetylene-containing resins, proceeding without the need for a catalyst. scispace.com

Cyclotrimerization is a reaction where three alkyne units react to form a benzene (B151609) ring. mdpi.com This process is a significant contributor to the cross-linking of diethynylnaphthalene-based polymers during thermal curing. ecust.edu.cn The reaction can be catalyzed by various transition metals, such as those based on nickel or palladium, or it can occur thermally at elevated temperatures. mdpi.comsci-hub.se The formation of aromatic cross-links through cyclotrimerization results in a highly stable, interconnected network structure, which is a primary reason for the exceptional thermal resistance of these materials. ecust.edu.cn

For poly(silyleneethynylene)s that are synthesized to contain silicon-hydride (Si-H) bonds, hydrosilylation serves as an effective cross-linking pathway. acs.orgacs.org This reaction involves the addition of the Si-H bond across a carbon-carbon triple bond (C≡C) of an ethynyl group. acs.orgacs.org This process, often catalyzed by transition metal complexes like those of rhodium or platinum, forms stable silylene-vinylene linkages between polymer chains. acs.orgethernet.edu.et Hydrosilylation can proceed at relatively low temperatures, offering a controlled method for curing and network formation, which is particularly useful in creating well-defined polymer networks. acs.org

Achieving polymers with well-defined architectures, such as controlled molecular weight and narrow molecular weight distribution, requires the use of controlled polymerization techniques. mdpi.commdpi.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for synthesizing polymers with precise structures. mdpi.comnih.govbeilstein-journals.org While the direct application of these methods to this compound is not extensively detailed in the provided context, they represent a key strategy for creating advanced materials. mdpi.com For instance, ring-opening polymerization (ROP) is another controlled method used for cyclic monomers to produce polymers with predictable molecular weights and low polydispersity. scielo.org.mx These strategies allow for the synthesis of complex architectures like block copolymers and star polymers, enabling fine-tuning of material properties. scielo.org.mxrsc.org The ability to control the polymer structure at the molecular level is crucial for developing materials with tailored thermal, mechanical, and processing characteristics for high-performance applications.

Cross-Linking Mechanisms and Network Formation

Cyclotrimerization Processes

Performance Engineering of Advanced Polymers

The incorporation of this compound into polymer structures offers significant opportunities for engineering advanced materials with superior performance characteristics. Its rigid, aromatic structure and reactive ethynyl groups are key to developing polymers with enhanced thermal stability, tunable curing behaviors, and tailored dielectric properties. Furthermore, it serves as a critical building block for creating microporous organic polymers with high surface areas.

Strategies for Enhancing Thermal Stability and Heat Resistance

The naphthalene moiety in this compound is inherently more rigid and stable than a single benzene ring, which contributes to the enhanced thermal stability of the resulting polymers. ecust.edu.cn A key strategy for maximizing heat resistance is the incorporation of this compound into the backbone of silicon-containing arylacetylene (PSA) resins. ecust.edu.cnresearchgate.net

Research has demonstrated that replacing 1,3-diethynylbenzene with this compound in PSA resins leads to a notable improvement in thermal stability. ecust.edu.cn For instance, a novel PSA resin incorporating this compound exhibited a 5% weight loss temperature of 655°C, indicating exceptional resistance to thermal decomposition. engineering.org.cn This enhancement is attributed to the higher bond dissociation energy (BDE) of the polymer structure, a key feature for evaluating thermal stability. engineering.org.cn

Simulations and experimental data have confirmed that the introduction of the this compound unit results in polymers with higher glass transition temperatures (Tg), further signifying improved thermal decomposition resistance. ecust.edu.cn Cured PSA resins containing this monomer have shown decomposition temperatures exceeding 600°C and char yields at 800°C of over 80%, making them suitable for applications in ablative thermal protection systems. researchgate.net

The following table summarizes the thermal properties of a silicon-containing arylacetylene resin with this compound (PSNP) compared to a traditional resin (PSA).

| Property | PSNP Resin | PSA Resin |

| 5% Weight Loss Temperature (Td5) | 655 °C engineering.org.cn | > 600 °C nih.gov |

| Curing Enthalpy (ΔH) | 241.9 J/g ecust.edu.cnengineering.org.cn | 415.2 J/g ecust.edu.cn |

| Curing Temperature Range | 178-234 °C ecust.edu.cn | > 240 °C nih.gov |

| Activation Energy (Dimerization) | 32.67 kcal/mol ecust.edu.cn | 34.13 kcal/mol ecust.edu.cn |

Modulation of Curing Kinetics and Processability

The curing process is a critical factor in the manufacturing of high-performance composites. ecust.edu.cn The use of this compound has been shown to favorably modulate the curing kinetics of PSA resins. ecust.edu.cnresearchgate.net Specifically, substituting 1,3-diethynylbenzene with this compound lowers the curing temperature range and the curing enthalpy. ecust.edu.cn

Differential scanning calorimetry (DSC) has shown that the thermal curing reaction of resins with this compound (PSNP resins) shifts to a lower temperature range of 178-234°C, with a peak at 207°C. ecust.edu.cn This is a significant improvement over traditional PSA resins, which typically cure at temperatures above 240°C. nih.gov Moreover, the curing enthalpy of the PSNP resin is 241.9 J/g, which is substantially lower than the 415.2 J/g for the PSA resin. ecust.edu.cn This lower heat release during curing is advantageous for processing and manufacturing high-performance composites. ecust.edu.cnnih.gov

The improved curing properties are also reflected in the lower activation energy for the dimerization of the alkyne units in the PSNP resin (32.67 kcal/mol) compared to the PSA resin (34.13 kcal/mol). ecust.edu.cn This lower activation energy facilitates curing at lower temperatures. ecust.edu.cn Furthermore, the introduction of this compound can effectively reduce the viscosity of the resin, which is a crucial factor for processability. researchgate.net

Development of Polymers with Tailored Dielectric Properties

Polymers with specific dielectric properties are essential for applications in electronics, communications, and energy storage. researchgate.netrsc.org The incorporation of this compound into polymer architectures provides a pathway to tailor these properties. rsc.org

A materials genome approach, combining theoretical calculations and experimental validation, has been used to design heat-resistant PSA resins with enhanced dielectric performance. rsc.org A resin containing this compound and dichloromethylvinylsilane, named PSNP-MV, was identified as a promising candidate. rsc.org Theoretical predictions for this resin at 25°C and 1 kHz indicated a dielectric constant (ε) of 2.97 and a low dielectric loss (tanδ) of 0.00075. rsc.org

The ability to tune the dielectric properties stems from the chemical structure of the repeating unit. sci-hub.se The introduction of the naphthalene moiety can influence the polarity and polarizability of the polymer, which are key factors determining the dielectric constant. mdpi.com By carefully selecting co-monomers and controlling the polymer architecture, it is possible to develop materials with a desired balance of dielectric constant, dielectric loss, and thermal stability.

Generation of Microporous Organic Polymers (MOPs)

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and porous structure, making them suitable for applications in gas storage and separation. acs.orgresearchgate.netrsc.org The rigid and planar structure of this compound makes it an excellent building block for the synthesis of MOPs. acs.org

Coordination polymerization of diethynylarenes, including this compound, has been shown to produce polyacetylene-type conjugated networks that are microporous. researchgate.net These MOPs are non-swellable and consist of ethynylaryl-substituted polyene main chains crosslinked by arylene linkers. researchgate.net

The resulting polymers can exhibit high BET (Brunauer-Emmett-Teller) surface areas, which is a measure of the material's porosity. researchgate.net For example, MOPs synthesized from diethynylarenes have achieved BET surface areas of up to 809 m²/g. researchgate.net This high surface area provides ample sites for gas adsorption, making these materials promising for hydrogen and carbon dioxide storage. researchgate.netnih.gov

Applications in Functional Materials

High-Performance Structural Composites

The excellent thermal stability and processability of polymers derived from this compound make them highly suitable as matrix resins for high-performance structural composites. researchgate.netacs.org These composites are crucial in industries like aerospace and aviation where materials are subjected to extreme conditions. researchgate.net

The low viscosity and favorable curing characteristics of resins containing this compound facilitate the manufacturing of composites with high fiber content and low void content. ecust.edu.cnnih.gov The resulting cured composites exhibit high thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C. researchgate.netresearchgate.net For instance, the flexural strength of composites made with these advanced resins can be significant, demonstrating their robust mechanical properties. researchgate.net

Organic Semiconductor Materials and Devices

Polymers derived from this compound are being explored for their potential in organic semiconductor devices, particularly organic field-effect transistors (OFETs). The rigid, aromatic structure of the naphthalene unit, combined with the conjugated polyene chains formed during polymerization, can facilitate charge transport, a key requirement for semiconductor materials.

Research has focused on incorporating this compound into various polymer architectures to tune their electronic properties. One notable approach involves the creation of silicon-containing arylacetylene (PSA) resins. In a study utilizing a materials genome approach, a novel PSA resin, designated PSNP, was designed and synthesized using this compound. ecust.edu.cnengineering.org.cn This material was identified as a promising candidate for heat-resistant applications with enhanced comprehensive properties. engineering.org.cn

The performance of organic semiconductors is often evaluated by their charge carrier mobility in an OFET structure. While specific data for polymers consisting solely of this compound is emerging, related naphthalene-based diethynyl derivatives have shown significant promise. For instance, researchers have developed and characterized diethynyl naphthalene derivatives for use as new organic semiconductors. researchgate.net Thin films of these materials demonstrated a high degree of molecular order, which is crucial for efficient charge transport. researchgate.net

OFETs fabricated with these naphthalene-based materials have exhibited both p-type and n-type characteristics. One such device showed p-type behavior with a high field-effect hole mobility of up to 0.12 cm² V⁻¹ s⁻¹ and a substantial on/off current ratio of 3.3 × 10⁵. researchgate.net Another derivative displayed n-type characteristics, with a calculated field-effect electron mobility of 3.4 × 10⁻³ cm² V⁻¹ s⁻¹ and an on/off ratio of 5.4 × 10³. researchgate.net These findings underscore the potential of the diethynylnaphthalene framework in developing both hole-transporting and electron-transporting materials for organic electronics.

Table 1: Performance of OFETs based on Diethynylnaphthalene Derivatives

| Semiconductor Type | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Current Ratio | Reference |

|---|---|---|---|

| p-type | up to 0.12 | 3.3 × 10⁵ | researchgate.net |

| n-type | 3.4 × 10⁻³ | 5.4 × 10³ | researchgate.net |

The development of these materials is part of a broader effort to create high-performance organic semiconductors that are solution-processable, flexible, and less expensive than their inorganic counterparts. nih.govsigmaaldrich.com The incorporation of the this compound unit into conjugated polymers represents a strategic approach to achieving the desired thermal stability and electronic properties for next-generation electronic devices. engineering.org.cn

High Carbon Content Materials

The high degree of aromaticity and the presence of cross-linkable acetylene (B1199291) units in polymers derived from this compound make them excellent precursors for high carbon content materials. Through a process of pyrolysis, these polymers can be converted into carbonaceous materials that retain a high percentage of their original mass, a property known as high char yield. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.

A key example is the silicon-containing arylacetylene resin, PSNP, which incorporates this compound in its backbone. ecust.edu.cn This resin demonstrates exceptional thermal stability, with a 5% weight loss temperature (Td5) of 655 °C. ecust.edu.cnengineering.org.cn The high thermal stability is attributed to the rigid naphthalene structure and the highly cross-linked network that forms upon curing. ecust.edu.cn Molecular dynamics simulations of the pyrolysis of PSNP resin have confirmed that the naphthalene-containing structure leads to superior heat resistance compared to traditional PSA resins based on benzene. ecust.edu.cn

The pyrolysis of arylacetylene polymers, including those derived from diethynylarenes, is a known route to producing materials with high carbon yields. For instance, polyarylacetylene (PAA) is noted for its very high char yield. researchgate.net Similarly, thermosets based on silicon-containing arylacetylene resins have been reported to exhibit char yields above 87% at 900 °C under a nitrogen atmosphere. researchgate.net The thermal curing of these resins involves reactions like cyclotrimerization and Diels-Alder reactions of the ethynyl groups, forming a robust, highly aromatic, and cross-linked structure. researchgate.net

While specific char yield data for polymers made exclusively from this compound is an area of ongoing research, the properties of related structures are highly indicative. For example, direct carbonization of a hyperbranched polymer synthesized from 1,4-diethynylnaphthalene (B3055460) (an isomer of this compound) has been used to create highly porous carbon nanotubes. scispace.com This process involved heating the polymer to 600 °C, demonstrating the viability of using diethynylnaphthalene-based polymers as scaffolds for novel carbon architectures. scispace.com

The resulting high-carbon materials have potential applications in areas requiring extreme thermal and chemical stability, such as in carbon-carbon composites and as ablative materials for aerospace applications. researchgate.net

Table 2: Thermal Properties of this compound-Based and Related Polymers

| Polymer System | Property | Value | Reference |

|---|---|---|---|

| PSNP Resin (contains this compound) | 5% Decomposition Temperature (Td5) | 655 °C | ecust.edu.cnengineering.org.cn |

| Silicon-Containing Arylacetylene (PSA) Resins | Char Yield at 900 °C (N₂) | > 87% | researchgate.net |

Supramolecular Chemistry and Molecular Recognition Involving 2,7 Diethynylnaphthalene

Utilization as a Building Block for Macrocycles and Cage Structures

The bifunctional nature of 2,7-diethynylnaphthalene, with reactive terminal alkynes at opposite ends of a rigid spacer, makes it an ideal component for the synthesis of macrocycles and three-dimensional cage structures. The primary method for incorporating this linker into larger cyclic systems is through palladium- and copper-cocatalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms stable carbon-carbon bonds between the alkyne and aryl or vinyl halides. wikipedia.orglibretexts.org

While direct, high-yield syntheses of macrocycles using this compound are part of ongoing research, the principles are well-established with analogous 2,7-disubstituted naphthalene (B1677914) precursors like 2,7-dibromonaphthalene (B1298459). researchgate.netresearchgate.net These reactions often involve the palladium-catalyzed amination or etherification to create macrocycles containing one or more naphthalene units. researchgate.netresearchgate.net For instance, [2+2] macrocyclic compounds have been efficiently synthesized through the condensation of diamine derivatives with terephthaldehyde, demonstrating a common strategy for building large ring systems. sciensage.info

The synthesis of this compound itself is well-documented, typically proceeding from 2,7-dibromonaphthalene via a double Sonogashira coupling with a protected acetylene (B1199291) source like ethynyltrimethylsilane, followed by deprotection. nih.gov This accessibility ensures its availability for constructing more complex architectures.

An example of its application is in the synthesis of specialized molecular structures like naphthyl-based bis-o-carboranyl luminophores. In this process, this compound is reacted with decaborane (B607025) (B₁₀H₁₄) to form 2,7-bis[1-o-carboran-1-yl]naphthalene. nih.gov Although not a traditional hollow macrocycle, this demonstrates the successful use of the diethynylnaphthalene linker to create larger, well-defined molecular architectures with specific functions, in this case, intramolecular charge transfer-based emission. nih.gov The rigidity of the naphthalene linker is crucial for maintaining a specific geometry between the two carborane cages. nih.gov

Table 1: Synthesis of this compound and a Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dibromonaphthalene | 1) Ethynyltrimethylsilane, CuI, Pd(PPh₃)₂Cl₂ 2) K₂CO₃ | 2,6-Diethynylnaphthalene (B12504642) | 42% | nih.gov |

| This compound | B₁₀H₁₄, N,N-dimethylaniline | 2,7-bis[1-o-carboran-1-yl]naphthalene | 73% | nih.gov |

Host-Guest Interactions and Complexation Studies

Host-guest chemistry relies on the ability of a larger 'host' molecule to bind a smaller 'guest' molecule through non-covalent interactions. wikipedia.org Macrocycles and cages derived from this compound are theoretically excellent candidates for host molecules due to the potential for a well-defined, π-rich cavity. The naphthalene unit itself provides a platform for π-π stacking, C-H···π, and other van der Waals interactions, which are fundamental to molecular recognition. mdpi.comresearchgate.net

While specific host-guest studies featuring macrocycles built from this compound are still an emerging area, the principles can be inferred from related systems. For example, macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to form stable inclusion complexes with a variety of guests, enhancing drug solubility or catalyzing reactions. thno.orgrsc.org The function of these hosts is dictated by the size and electronic nature of their cavities.

The aforementioned carborane derivatives of diethynylnaphthalene function as donor-acceptor (D-A) systems, a concept central to host-guest recognition. nih.gov The electron-rich naphthalene acts as the donor and the electron-withdrawing carborane cage acts as the acceptor. nih.gov This electronic differentiation is a key principle in designing hosts that can selectively bind electron-poor or electron-rich guests.

Furthermore, metal-organic frameworks (MOFs) constructed with linkers containing naphthalene diimide units—a related naphthalene derivative—have been shown to possess pockets capable of binding guest molecules, with applications in electrochromism. nih.gov The installation of secondary "auxiliary" linkers into the pores of these frameworks can precisely modulate their guest-binding and color-changing properties. nih.gov This highlights the potential of naphthalene-based linkers like this compound in creating tunable, porous materials for selective guest complexation. rsc.org

Chiral Recognition and Enantioselective Systems

Chiral recognition, the ability of a chiral host to differentiate between the enantiomers of a chiral guest, is a critical function in asymmetric catalysis, chiral separations, and biological processes. nih.govnih.gov The incorporation of rigid structural units like this compound into macrocyclic frameworks is a promising strategy for creating effective chiral selectors. apexscientific.org By combining the achiral diethynylnaphthalene linker with chiral building blocks, pre-organized, stereochemically defined cavities can be constructed. nih.govnih.gov

Although research on chiral systems derived specifically from this compound is not extensively documented, studies on other 2,7-disubstituted naphthalenes provide a clear blueprint. For example, palladium-catalyzed amination has been used to synthesize 2,7-diamino derivatives of naphthalene bearing chiral substituents. researchgate.net These molecules have been investigated as fluorescent sensors for the enantioselective recognition of amino alcohols. researchgate.net In one case, a diquinoline derivative demonstrated enhanced fluorescence emission in the presence of (S)-leucinol but not its (R)-isomer, showcasing effective enantiomeric discrimination. researchgate.net

Similarly, chiral triangular macrocycles based on 2,3:6,7-naphthalenediimide have been synthesized by condensation with chiral diamines. nih.gov These macrocycles exhibit circularly polarized luminescence and can self-assemble into helical structures, demonstrating a transfer of chirality from the molecular level to a supramolecular architecture. nih.gov

The synthesis of polymers with helical structures has also utilized this compound. kyoto-u.ac.jp For instance, it has been used as a co-monomer in the synthesis of amino acid-derived helical polymers, which are explored for their potential as chiral recognition materials. kyoto-u.ac.jp These examples underscore the principle that the rigid 2,7-naphthalene scaffold, when combined with chiral synthons, can effectively transmit chiral information to create systems capable of enantioselective recognition.

Table 2: Examples of Chiral Recognition in Naphthalene-Based Systems

| Chiral Host System | Chiral Guest | Recognition Method | Key Finding | Reference |

|---|---|---|---|---|

| 2,7-Diaminonaphthalene derivative with chiral quinoline (B57606) groups | (S)- and (R)-leucinol | Fluorescence Spectroscopy | Enhanced emission for (S)-leucinol, allowing enantiomeric recognition. | researchgate.net |

| Chiral BINOL-based macrocycle | Chiral ammonium (B1175870) salts | NMR Spectroscopy | Enantioselectivity (KS/KR) up to 13.2. | nih.gov |

| Chiral Naphthalenediimide-based triangular macrocycle | (Self-assembly) | Circularly Polarized Luminescence | Forms helical structures with inversion of CPL signal. | nih.gov |

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org Rigid, linear molecules like this compound are excellent candidates for directing the formation of well-defined supramolecular architectures, such as nanofibers, layers, and porous networks. nih.govfrontiersin.orgresearchgate.net The planarity and π-system of the naphthalene core facilitate stacking interactions, while the terminal alkynes provide points for directional covalent or coordination-driven assembly. nih.gov

The ability of diethynyl-aromatic compounds to form ordered structures is well-established. For example, the self-assembly of guanosine (B1672433) derivatives can generate complex architectures through a combination of hydrogen bonding and π–π stacking. rsc.org In a more analogous case, research on silicon-containing arylacetylene resins has utilized this compound as a structural unit. researchgate.netresearchgate.net These polymers exhibit useful properties, such as high thermal stability and processability, which are derived from the controlled structure of the polymer backbone. researchgate.net

A key strategy in supramolecular construction is the use of dynamic covalent chemistry or metal-ligand coordination to form ordered networks. frontiersin.org For instance, metal-organic frameworks (MOFs) are crystalline porous materials built from organic linkers and metal nodes. researchgate.netrsc.org The geometry of the linker dictates the topology of the resulting framework. The linear, rigid nature of this compound makes it a potential linker for creating MOFs with specific pore sizes and shapes, suitable for applications in gas storage or separation. rsc.orgmdpi.com

The self-assembly of a chiral naphthalenediimide macrocycle into helical fibers is a prime example of how molecular information can be translated into a complex supramolecular structure. nih.gov This process, driven by π-π stacking and other interactions, leads to materials with unique chiroptical properties. nih.gov This demonstrates the potential of this compound, as a core component, to be programmed for hierarchical self-assembly into functional nanosystems. nih.gov

Advanced Reactivity and Chemical Transformations of 2,7 Diethynylnaphthalene Derivatives

Cycloaddition Reactions Beyond Polymerization

The ethynyl (B1212043) groups of 2,7-diethynylnaphthalene are excellent dienophiles and alkynophiles, enabling their participation in a variety of cycloaddition reactions. While these reactions can lead to polymerization, they can also be controlled to yield well-defined, non-polymeric products. mdpi.com

One of the most powerful applications is the [2+2+2] cycloaddition, a process that brings together three unsaturated components, typically catalyzed by transition metals like rhodium (Rh), cobalt (Co), or palladium (Pd). mdpi.comresearchgate.net For this compound, a double [2+2+2] cycloaddition with an excess of an alkyne partner can generate complex, rigid polycyclic aromatic hydrocarbons. For instance, reacting this compound with two equivalents of an alkyne in the presence of a catalyst like Wilkinson's catalyst ([RhCl(PPh₃)₃]) could theoretically produce substituted dibenzo[g,p]chrysene (B91316) derivatives. mdpi.com

Another significant class of cycloadditions is the [4+2] or Diels-Alder reaction. While the ethynyl groups themselves act as dienophiles, derivatives can be designed where the naphthalene (B1677914) system participates as the diene component, although this is less common. More frequently, the ethynyl groups react with dienes. A double Diels-Alder reaction with a suitable diene, such as a substituted cyclopentadienone, followed by a cheletropic extrusion of carbon monoxide, can lead to the formation of large, fused-ring systems.

Furthermore, the ethynyl groups can undergo [2+2] cycloadditions with electron-deficient alkenes. nih.gov For example, reaction with tetracyanoethylene (B109619) (TCNE) would be expected to yield a bis(cyclobutene) adduct, which can subsequently undergo thermal or photochemical ring-opening to form a derivative containing two 1,1,4,4-tetracyanobutadienyl (TCBD) substituents.

Table 1: Representative Cycloaddition Reactions of this compound

Reaction Type Reactant Partner Potential Product Class Typical Catalyst/Conditions [2+2+2] Cycloaddition Alkynes (e.g., diphenylacetylene) Substituted Polycyclic Aromatic Hydrocarbons [RhCl(PPh₃)₃], CpCo(CO)₂ [4+2] Diels-Alder Dienes (e.g., tetraphenylcyclopentadienone) Fused-Ring Systems Heat [2+2] Cycloaddition Alkenes (e.g., tetracyanoethylene) Bis(cyclobutene) or TCBD Derivatives Room Temperature 1,3-Dipolar Cycloaddition Azides, Nitrile Oxides Bis(triazoles), Bis(isoxazoles) Cu(I) catalyst (for azides), Heat

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core

The substitution reactions on the naphthalene core of this compound are governed by the electronic properties of both the naphthalene ring system and the attached ethynyl groups.

Electrophilic Substitution

Naphthalene typically undergoes electrophilic substitution more readily than benzene (B151609). The reaction generally shows a kinetic preference for attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance, preserving one intact benzene ring in more resonance structures.

In this compound, the ethynyl groups are located at β-positions. Acetylenic groups are known to be electron-withdrawing and deactivating towards electrophilic aromatic substitution. savemyexams.com Therefore, their presence at the 2 and 7 positions deactivates the entire naphthalene ring system. However, substitution is still expected to occur preferentially at the available α-positions (1, 4, 5, and 8), which remain the most activated sites. For example, nitration with a mixture of nitric and sulfuric acid would be predicted to yield a mixture of 1-nitro-2,7-diethynylnaphthalene and 1,8-dinitro-2,7-diethynylnaphthalene, depending on the reaction conditions. savemyexams.comlibretexts.org

Table 2: Predicted Products of Electrophilic Substitution on this compound

Reaction Reagents Predicted Major Product(s) Rationale Nitration HNO₃, H₂SO₄ 1-Nitro-2,7-diethynylnaphthalene Substitution at the most activated α-position. Halogenation Br₂, FeBr₃ 1-Bromo-2,7-diethynylnaphthalene Substitution at the most activated α-position. Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-Acetyl-2,7-diethynylnaphthalene Substitution at the least sterically hindered α-position.

Nucleophilic Substitution

Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack unless they are substituted with powerful electron-withdrawing groups. wikipedia.org The SₙAr (addition-elimination) mechanism requires such groups, typically nitro or cyano groups, positioned ortho or para to a good leaving group (like a halide) to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The ethynyl groups on this compound are only moderately electron-withdrawing and are not sufficient to activate the naphthalene core towards nucleophilic aromatic substitution under standard conditions. Direct displacement of a hydrogen atom by a nucleophile is not a feasible pathway. For nucleophilic substitution to occur on the naphthalene core itself, the molecule would likely need to be modified in one of two ways:

Introduction of a good leaving group (e.g., a halogen) at another position on the ring, along with additional strong electron-withdrawing groups.

Transformation of the naphthalene core into a more electron-deficient system, such as a naphthalene diimide (NDI), where nucleophilic substitution at the core positions is a known and synthetically useful process.

Without such modifications, the primary sites for nucleophilic attack remain the electrophilic carbon atoms of the ethynyl groups themselves (Michael addition), rather than the aromatic core.

Transition Metal-Mediated Transformations

Transition metals are pivotal in unlocking the synthetic potential of this compound, catalyzing a wide array of transformations beyond the cycloadditions mentioned earlier. numberanalytics.comsioc-journal.cn These metals can activate the C-H bonds of the terminal alkynes or the π-systems of the triple bonds, facilitating bond formations that are otherwise difficult to achieve. nih.gov

Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. The Sonogashira coupling, for example, allows for the extension of the conjugated system by coupling the terminal alkynes with aryl or vinyl halides. A twofold Sonogashira coupling on this compound with an aryl iodide can produce highly conjugated, rigid molecules with potential applications in molecular electronics. mdpi-res.com

The ethynyl groups can also serve as building blocks for the synthesis of heterocycles. For instance, palladium-catalyzed reactions with o-haloanilines could lead to the formation of bis(quinoline) derivatives fused to the naphthalene core. Similarly, nickel-catalyzed reactions can be employed to construct novel polycyclic systems. nih.gov

Furthermore, the diethynylnaphthalene scaffold can act as a "linker" or "spacer" in the construction of multinuclear organometallic complexes. The two alkyne functions can coordinate to one or more metal centers (e.g., Iron, Cobalt, Ruthenium), creating well-defined molecular wires or nodes. These transformations are fundamental in the field of materials science for creating systems with interesting electronic and magnetic properties.

Table 3: Examples of Transition Metal-Mediated Transformations

Reaction Name Metal Catalyst Reactant Partner Product Type Sonogashira Coupling Pd/Cu Aryl/Vinyl Halides Extended Arylene-Ethynylene Structures Heterocycle Synthesis Pd or Ni o-Haloanilines, Nitriles Fused Heterocyclic Systems Alkyne Metathesis Mo or W Internal Alkynes Macrocycles or Oligomers Organometallic Complex Formation Fe, Co, Ru, Rh Metal Precursors (e.g., Fe₂(CO)₉) Bridged Bimetallic Complexes

Table of Mentioned Compounds

| Compound Name | Abbreviation / Trivial Name | Chemical Formula |

|---|---|---|

| This compound | - | C₁₄H₈ |

| Wilkinson's catalyst | - | C₅₄H₄₅ClP₃Rh |

| Tetracyanoethylene | TCNE | C₆N₄ |

| Dibenzo[g,p]chrysene | - | C₂₆H₁₆ |

| 1-Nitro-2,7-diethynylnaphthalene | - | C₁₄H₇NO₂ |

| 1,8-Dinitro-2,7-diethynylnaphthalene | - | C₁₄H₆N₂O₄ |

| 1-Bromo-2,7-diethynylnaphthalene | - | C₁₄H₇Br |

| 1-Acetyl-2,7-diethynylnaphthalene | - | C₁₆H₁₀O |

| Naphthalene diimide | NDI | C₁₄H₆N₂O₄ (core structure) |

| Diphenylacetylene | Tolane | C₁₄H₁₀ |

| Tetraphenylcyclopentadienone | - | C₂₉H₂₀O |

Computational Chemistry and Theoretical Investigations of 2,7 Diethynylnaphthalene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgnih.govrsc.org It is instrumental in understanding the intrinsic properties of 2,7-diethynylnaphthalene and its reactivity. DFT calculations are frequently employed to determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net

For naphthalene (B1677914), the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be 4.75 eV. researchgate.net In donor-acceptor systems, the spatial distribution of HOMO and LUMO can indicate charge transfer characteristics upon excitation. uva.es For instance, in naphthyl-based luminophores, the lowest-energy transitions are often dominated by the HOMO → LUMO transition. scispace.com DFT calculations help elucidate the electronic transitions observed in UV/Vis absorption spectra. researchgate.net

Theoretical calculations can also predict global reactivity descriptors such as electronegativity, hardness, and electrophilicity index, which provide a quantitative basis for understanding the reactivity of this compound in polymerization reactions. researchgate.netkaust.edu.sa For example, DFT has been used to study the electronic structure of naphthalene adsorbed on copper surfaces, revealing how the frontier orbitals are involved in the chemical bond with the metal. researchgate.net

Molecular Dynamics (MD) Simulations for Polymer Properties and Curing Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique is particularly valuable for studying the complex processes involved in the curing of thermosetting polymers derived from this compound. colab.wsbohrium.com By simulating the cross-linking reactions, MD can provide atomistic-level insights into the formation of the three-dimensional polymer network. nih.govresearchgate.netresearchgate.net

The simulation of the curing process typically involves defining reactive sites on the monomers and allowing them to form bonds based on proximity and reactivity criteria. This process is often performed in a stepwise manner, with relaxation steps to allow the system to equilibrate as the cross-linking density increases. nih.govresearchgate.net These simulations can predict the evolution of various material properties as a function of the degree of cure, including:

Glass Transition Temperature (Tg): A critical property of thermoset polymers.

Density and Volumetric Shrinkage: Important parameters for processing and application.

Thermomechanical Properties: Such as elastic moduli and coefficient of thermal expansion. researchgate.net

For instance, MD simulations have been used to investigate the thermomechanical behaviors of various thermosetting resins, providing data that is in good agreement with experimental results. researchgate.net These simulations are crucial for understanding how the molecular structure of the initial monomers, such as the inclusion of the this compound unit, influences the final properties of the cured material. colab.ws

Materials Genome Engineering and Machine Learning in Polymer Design

The Materials Genome Engineering (MGE) approach, often coupled with machine learning (ML), has emerged as a transformative paradigm for accelerating the discovery and design of new materials. researchgate.netengineering.org.cn This data-driven strategy is particularly effective for designing high-performance polymers derived from monomers like this compound. researchgate.netacs.org The core idea is to establish a quantitative structure-property relationship (QSPR) that allows for the rapid prediction of material properties from their chemical structure. engineering.org.cnacs.org

The process typically involves the following steps:

Structure Representation and Database Construction: Polymer structures are digitized, for example, using SMILES strings, and a database of known polymer structures and their properties is compiled from literature and experimental data. acs.orgrsc.org

Feature Engineering and Model Training: Molecular descriptors are calculated for the polymer structures. These features are then used to train ML models, such as neural networks or Gaussian process regression, to predict target properties. acs.orgllnl.gov

High-Throughput Virtual Screening: The trained ML model is used to predict the properties of a vast number of "virtual" candidate polymers generated by combining different monomer "genes." This allows for the efficient screening of promising materials without the need for synthesis and testing of each one. researchgate.netacs.org

Experimental Verification: The most promising candidates identified through virtual screening are then synthesized and characterized to validate the model's predictions. researchgate.netengineering.org.cn

A notable example is the successful screening of a novel poly(silane arylacetylene) (PSA) resin containing a this compound unit. researchgate.netengineering.org.cn This approach allowed researchers to balance the often-conflicting properties of high thermal stability and good processability. researchgate.net The ML-assisted design identified a promising PSA resin, which upon experimental verification, exhibited excellent comprehensive properties as detailed in the table below. researchgate.netengineering.org.cn

| Property | Value | Significance |

|---|---|---|

| 5% Thermal Decomposition Temperature (Td5) | 655 °C | Indicates exceptional thermal stability. researchgate.netengineering.org.cn |

| Curing Enthalpy | 241.9 J/g | Relates to the energy released during the curing process. researchgate.netengineering.org.cn |

Elucidation of Reaction Mechanisms and Activation Energies

For poly[(phenylsilylene)ethynylene-1,3-phenyleneethynylene], a thermosetting polymer containing reactive Si-H and C≡C bonds similar to those in PSA resins, computational chemistry combined with solid-state NMR has been used to elucidate the curing mechanism. acs.org The study concluded that intermolecular cross-linking proceeds via two main reactions at temperatures above 150 °C:

Diels-Alder Reaction: A [4+2] cycloaddition reaction between the aromatic ring (as the diene) and an ethynyl (B1212043) group (as the dienophile).

Hydrosilylation: The addition of a Si-H bond across a C≡C triple bond. acs.org

These reactions lead to the formation of a highly cross-linked and thermally stable network. acs.org The activation energy represents the minimum energy required for a chemical reaction to occur and is a key parameter in chemical kinetics. nih.gov Theoretical calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation barriers for each elementary step. This information is crucial for optimizing curing temperatures and times.

Prediction of Structure-Property Relationships in Derived Materials

A central goal of computational materials science is to predict the macroscopic properties of a material based on its molecular structure. rsc.org For polymers derived from this compound, computational methods are used to establish clear structure-property relationships. This allows for the in silico design of materials with specific, desirable characteristics such as high thermal stability, toughness, and specific dielectric properties. researchgate.netrsc.orgresearchgate.net

The materials genome approach is particularly powerful in this regard. engineering.org.cn By calculating "proxy" variables that correlate with macroscopic properties, high-throughput screening can be performed efficiently. For example:

Bond Dissociation Energy (BDE): Calculated using DFT, BDE can serve as a proxy for the thermal stability of a polymer. researchgate.net

Ratio of Bulk Modulus to Shear Modulus (K/G): This ratio, obtainable from simulations, can be used as a proxy for the toughness of a polymer. researchgate.netengineering.org.cn

Through this methodology, researchers have successfully designed novel acetylene-terminated polyimides that enhance the toughness of PSA resins when blended, while maintaining high heat resistance. researchgate.net This demonstrates the power of computational screening to rationally design complex multi-component polymer systems with optimized performance profiles. The ability to predict properties such as thermal decomposition temperature and mechanical strength before synthesis saves significant time and resources. researchgate.netengineering.org.cnacs.org

Studies on Electronically Excited States and Anions

The study of electronically excited states and anions is crucial for understanding the photophysical properties of molecules and their potential applications in areas like astrochemistry and optoelectronics. mdpi.com While many molecular anions are not stable in their excited states, certain functional groups and molecular structures can support them. mdpi.com

Computational studies, specifically using equation-of-motion coupled-cluster theory (EOM-CCSD), have been performed on deprotonated diethynylnaphthalene derivatives to investigate their electronically excited states. mdpi.com These studies explore the possibility of forming different types of bound states for the excess electron in the anion:

Valence-Bound States (VBS): Where the extra electron occupies a valence molecular orbital of the neutral core.

Dipole-Bound States (DBS): Where the extra electron is bound by the dipole moment of the neutral molecular core. A practical threshold for the dipole moment of the neutral radical to support a DBS is generally considered to be above 2.0 Debye. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Curing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,7-diethynylnaphthalene and its polymeric derivatives. nih.govpreprints.org It provides detailed information at the molecular level regarding polymer architecture and the extent of cure. rsc.orgdigitallibrarynasampe.org Both ¹H and ¹³C NMR are routinely used to confirm the identity of monomers and to characterize the structure of prepolymers. researchgate.netnih.gov

In the ¹H NMR spectrum of a derivative of this compound, specific chemical shifts are observed for the different protons. For instance, in a dimeric ethynylarene containing the this compound linker, the naphthalene (B1677914) protons appear as multiplets and doublets in the aromatic region (δ = 7.5-8.3 ppm), while the triazole protons can be found at distinct chemical shifts (e.g., δ = 5.65 ppm). nih.gov The analysis of polymers synthesized from diethynylarenes by NMR can help distinguish between different proposed structures, such as linear versus branched architectures. mdpi.comnih.gov

The curing process of resins containing this compound can be effectively monitored by NMR. The disappearance of the characteristic signal for the acetylenic proton (–C≡C-H) indicates the consumption of the ethynyl (B1212043) groups during polymerization. Concurrently, the appearance of new signals corresponding to the formation of olefinic or aromatic protons within the cross-linked polymer network provides insight into the curing mechanism, such as polycyclotrimerization. mdpi.com For silicon-containing arylacetylene resins incorporating this compound, ²⁹Si NMR is also employed alongside ¹H and ¹³C NMR to provide a complete picture of the polymer architecture. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Dimeric Product (3) Derived from this compound Data sourced from a study on ethynylarenes as fluorescent chemosensors. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 5.65 (s, 2H) | Triazole Protons |

| 7.30 (m, 2H) | Aromatic Protons | |

| 7.56 (d, J=8.4 Hz, 4H) | Aromatic Protons | |

| 7.615 (m, 2H) | Aromatic Protons | |

| 7.62 (d, J=8.4 Hz, 4H) | Aromatic Protons | |

| 7.83 (d, J=8.6 m, 2H) | Naphthalene Protons | |

| 7.89 (m, 2H) | Aromatic Protons | |

| 8.04 (s, 2H) | Naphthalene Protons | |

| 8.261 (s, 2H) | Naphthalene Protons | |

| 8.262 (m, 2H) | Aromatic Protons | |

| 8.59 (m, 2H) | Aromatic Protons |

Mass Spectrometry for Molecular Structure and Reaction Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and validating the identity of this compound-containing compounds. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly useful for characterizing oligomers and complex molecular architectures. nih.govresearchgate.net

For example, the identity of a dimeric product formed from this compound was unequivocally confirmed by MALDI-TOF MS, which showed experimental mass-to-charge ratios ([M+H] and [M+Na]) that corresponded precisely with the calculated molecular weight. nih.gov In studies of chemical reactions, such as the reaction between naphthyl radicals and acetylene (B1199291), photoionization mass spectrometry has been used to identify the formation of products including ethynylnaphthalenes and diethynylnaphthalenes. osti.gov

Furthermore, when coupled with thermogravimetric analysis (TGA-MS), mass spectrometry can analyze the gases evolved during the thermal decomposition or curing of polymers. For acetylene-terminated oligomers containing a this compound unit, TGA-MS analysis demonstrated that no volatile byproducts were released during the curing process, which is a highly desirable characteristic for producing high-density, void-free materials. researchgate.net Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another hybrid technique used to study the thermal decomposition mechanism of cured resins. acs.org

Table 2: MALDI-TOF MS Data for a Dimeric Product (3) Derived from this compound Data sourced from a study on ethynylarenes as fluorescent chemosensors. nih.gov

| Compound Formula | Calculated Mass | Found Mass [M+H] | Found Mass [M+Na] |

|---|

Electronic and Photophysical Spectroscopy for Conjugated Systems

The extended π-conjugated system of this compound and its derivatives gives rise to distinct electronic and photophysical properties, which are primarily investigated using UV-visible (UV-Vis) absorption and fluorescence spectroscopy. slideshare.net These techniques are fundamental to understanding the electronic transitions within the molecule and its potential applications in optoelectronic materials. mdpi.com

Organic compounds with conjugated π systems absorb strongly in the UV-visible region due to π → π* electronic transitions. Increasing the conjugation length, for instance by incorporating this compound units into a polymer backbone, alters the HOMO-LUMO energy gap, which in turn affects the absorption and emission wavelengths. nih.gov This can be observed as a shift in the absorption maxima (λ_max). In some co-assembled systems involving 1,4-diethynylnaphthalene (B3055460), UV-Vis spectra show absorption bands around 365 nm, with shoulder peaks that shift depending on solvent polarity, indicating aggregation. rsc.org

The fluorescence properties of materials containing this compound are of significant interest. Gold(I) complexes with 2,6-diethynylnaphthalene (B12504642) emitting centers exhibit dual emission, with high-energy fluorescence and low-energy phosphorescence signals. rsc.org The fluorescence quantum yields (Φ_F) and lifetimes (τ) are sensitive to the molecular structure and environment. rsc.orgpku.edu.cn For example, a series of gold(I) complexes with diethynylnaphthalene spacers showed singlet emission in the deep blue to violet region, with quantum yields reaching up to 24% in solution. rsc.org The introduction of the this compound unit into silicon-containing arylacetylene resins is a strategy used to enhance the π-π interactions within the material. acs.org

Table 3: Photophysical Data for Gold(I) Complexes with Diethynylnaphthalene Emitting Centers in CH₂Cl₂ Solution Data adapted from research on Au(I)-alkynyl diphosphine complexes. rsc.org

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_em, %) | Lifetime (τ, ns) |

|---|---|---|---|---|

| 20 | 305, 335 | 374, 393 | 5 | 1.1 |

| 21 | 305, 335 | 374, 393 | 11 | 2.1 |

| 22 | 305, 335 | 374, 393 | 1 | 0.9 |

Thermal Analysis for Reaction Kinetics and Stability of Derived Materials

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are critical for evaluating the curing behavior, reaction kinetics, and thermal stability of polymers derived from this compound. uobaghdad.edu.iq

DSC is used to study the thermal transitions of a material as a function of temperature. For thermosetting resins based on this compound, DSC scans reveal a strong exothermic peak corresponding to the polymerization (curing) of the ethynyl groups. The temperature at the peak of this exotherm (T_p) and the total heat released (enthalpy of polymerization, ΔH) are key parameters. researchgate.netresearchgate.net For example, a silicon-containing arylether arylacetylene resin showed a strong polymerization exotherm with a maximum at 274°C. researchgate.net A novel poly(silane arylacetylene) resin containing this compound was found to have a curing enthalpy of 241.9 J∙g⁻¹. engineering.org.cn After curing, DSC can be used to determine the glass transition temperature (Tg) of the resulting polymer, which is a measure of its operational temperature limit. Cured samples of the aforementioned resin exhibited a high Tg of approximately 320°C. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal and thermo-oxidative stability. The temperature at which the material loses a certain percentage of its mass (e.g., T_d5 for 5% weight loss) is a standard metric for thermal stability. Polymers derived from this compound are designed for high-performance applications and thus exhibit excellent thermal stability. A poly(dimethylsilyleneethynylene–naphthalene–ethynylene) resin displayed a T_d5 of 648°C, and another promising structure containing this compound had a T_d5 of 655°C, indicating their highly heat-resistant nature. researchgate.netengineering.org.cn The kinetics of thermal degradation can also be investigated using TGA data collected at multiple heating rates. researchgate.net

Table 4: Thermal Properties of Resins and Polymers Containing this compound Units Data compiled from various research articles. researchgate.netengineering.org.cn

| Material System | Analysis Method | Property | Value |

|---|---|---|---|

| Silicon-containing arylether arylacetylene resin | DSC | Polymerization Exotherm Peak (T_p) | 274 °C |

| DSC | Glass Transition Temperature (T_g, cured) | ~320 °C | |

| TGA | Decomposition Initiation Temperature | 465 °C | |

| Poly(silane arylacetylene) (PSA) resin | DSC | Curing Enthalpy (ΔH) | 241.9 J∙g⁻¹ |

| TGA | 5% Weight Loss Temperature (T_d5) | 655 °C |

Q & A

Q. What are the optimized synthetic routes for 2,7-Diethynylnaphthalene, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves Sonogashira coupling or alkyne functionalization of naphthalene derivatives. A common method includes:

- Stepwise halogenation and alkynylation : Starting with 2,7-dihalonaphthalene (e.g., brominated or iodinated), followed by palladium-catalyzed cross-coupling with terminal alkynes (e.g., trimethylsilylacetylene). Desilylation under mild basic conditions yields the final product .

- Solvent and catalyst optimization : Using polar aprotic solvents (e.g., DMF or THF) with Pd(PPh₃)₄/CuI catalysts enhances reaction efficiency. Temperature control (60–80°C) and inert atmospheres minimize side reactions .

- Yield challenges : Impurities from incomplete desilylation or over-halogenation can reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Protons on the naphthalene ring (δ 7.2–8.5 ppm) and ethynyl groups (sharp singlet near δ 3.1–3.3 ppm) confirm substitution patterns. Splitting patterns resolve positional isomers .

- ¹³C NMR : Ethynyl carbons appear at δ 70–90 ppm, while aromatic carbons range from δ 120–140 ppm. DEPT-135 distinguishes CH groups from quaternary carbons .

- Infrared (IR) Spectroscopy : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) verifies ethynyl functionality. Absence of O–H or N–H stretches rules out hydroxyl/amine contaminants .

- Mass Spectrometry (HRMS) : High-resolution data (e.g., ESI-TOF) confirms molecular formula (C₁₄H₈) and isotopic patterns, distinguishing it from dihalonaphthalene precursors .

Advanced Research Questions

Q. How do computational models predict the electronic conductance properties of this compound in molecular junctions?

- Quantum Chemical Calculations : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models frontier molecular orbitals (HOMO/LUMO). The ethynyl groups enhance π-conjugation, reducing HOMO-LUMO gaps (~3.5 eV) and increasing conductance .

- Conductance Correlation Rules : Empirical parameters (e.g., anchor group and backbone contributions) derived from experimental data predict conductance values. For this compound, backbone parameter is calculated using the Quantum Circuit Rule (QCR), aligning with oligo(arylene-ethynylene) benchmarks .

- Non-Equilibrium Green’s Function (NEGF) : Simulates electron transport through single-molecule junctions, showing conductance dependence on electrode material (Au vs. Ag) and molecular orientation .

Q. What mechanisms underlie the photophysical behavior of this compound in excited states?

- Valence-Bound and Dipole-Bound States : Time-dependent DFT (TD-DFT) reveals low-lying excited states (S₁ and T₁) with charge-transfer character. Ethynyl substituents stabilize dipole-bound states, enabling red-shifted fluorescence .

- Intersystem Crossing (ISC) : Spin-orbit coupling calculations (e.g., EOM-CCSD) predict ISC rates between singlet and triplet states, influenced by substituent electronegativity. Heavy atom effects (e.g., bromine) enhance ISC efficiency .

- Solvatochromism : Solvent polarity shifts emission maxima due to stabilization of polarized excited states. Measurements in cyclohexane vs. acetonitrile quantify solvation effects .

Q. What are the current data gaps in toxicological assessments of this compound, and how can studies be designed to address them?

- Identified Gaps :

- Methodological Recommendations :

- Inhalation Exposure Models : Use whole-body chambers for aerosolized compounds, monitoring respiratory effects (e.g., lung histopathology, cytokine levels) .

- Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify biomarkers of hepatotoxicity .

- Risk of Bias Mitigation : Follow ATSDR guidelines for randomization, dose selection, and outcome reporting (Tables C-6/C-7) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.